molecular formula C12H19N5O B7071740 N-[2-(cyclohexen-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)acetamide

N-[2-(cyclohexen-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)acetamide

Cat. No.: B7071740
M. Wt: 249.31 g/mol
InChI Key: RGLBYJYAILLDIV-UHFFFAOYSA-N
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Description

N-[2-(cyclohexen-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)acetamide is a chemical compound with a unique structure that combines a cyclohexene ring, an ethyl chain, and a methyltetrazole moiety

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c1-10-14-15-16-17(10)9-12(18)13-8-7-11-5-3-2-4-6-11/h5H,2-4,6-9H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLBYJYAILLDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)acetamide typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with 2-(5-methyltetrazol-1-yl)acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexen-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring or the acetamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
  • 2-(1-Cyclohexenyl)ethylamine

Uniqueness

N-[2-(cyclohexen-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)acetamide is unique due to the presence of the methyltetrazole moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.

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